Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5- (4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is complex, with a molecular formula of C15H15ClN2O4S2. It contains a cyclohexyl group, a thiadiazole ring, and a sulfonyl group attached to a 4-chlorophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 386.9 g/mol. Other properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthesis and Characterization
The compound Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate, while not directly studied, shares close structural similarities with several thiadiazole derivatives that have been extensively researched for their diverse chemical and biological properties. For instance, the synthesis and characterization of 5-(cyclohexylsulfanyl)-4-aryl-1,2,3-selena/thiadiazoles have been described, highlighting the methodological approach to creating such compounds and their structural analysis through techniques like NMR, C NMR, and X-ray diffraction. This provides a foundation for understanding the chemical behavior and potential applications of structurally related compounds like this compound (S. Saravanan, K. Namitharan, & S. Muthusubramanian, 2008).
Antiviral and Antimicrobial Applications
Thiadiazole derivatives have shown promise in antiviral and antimicrobial applications. A study on the antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed anti-tobacco mosaic virus activity, suggesting potential antiviral applications for similar compounds. The process involved multiple synthesis steps, starting from 4-chlorobenzoic acid, to produce the thiadiazole derivatives, which were then tested for their biological activity (Zhuo Chen et al., 2010). Another study synthesized a novel series of spiro compounds with biologically active sulfonamide and investigated their antimicrobial activity, showing significant potency against various bacterial and fungal strains. This indicates the potential of thiadiazole derivatives, including this compound, in developing new antimicrobial agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & M. Zaki, 2016).
Properties
IUPAC Name |
cyclohexyl 5-(4-chlorophenyl)sulfonylthiadiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-10-6-8-12(9-7-10)24(20,21)15-13(17-18-23-15)14(19)22-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGUUFYLYGOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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